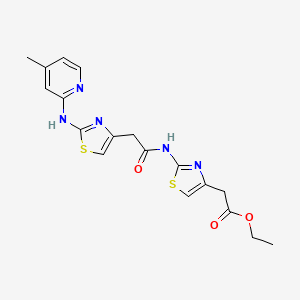

![molecular formula C15H12FN5O2 B2719896 8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879468-57-2](/img/structure/B2719896.png)

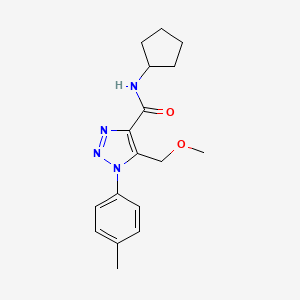

8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

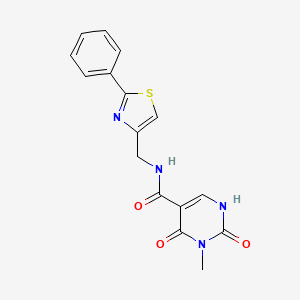

This compound is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile as a partial agonist of the 5-HT1A receptor .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[2,1-f]purine core, which is a bicyclic structure composed of an imidazole ring fused to a purine ring . This core is substituted at various positions with a 4-fluorophenyl group and two methyl groups .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

Cancer Treatment

This compound has shown potential as an inhibitor of Bcr-Abl, an oncoprotein with aberrant tyrosine kinase activity involved in chronic myeloid leukemia (CML). It has demonstrated cytotoxicity in CML-derived cell lines, including those resistant to traditional tyrosine kinase inhibitors (TKIs) like imatinib . This makes it a promising candidate for overcoming drug resistance in cancer therapy.

Anti-inflammatory Applications

Research indicates that derivatives of this compound may possess anti-inflammatory properties. By modulating specific signaling pathways, it can potentially reduce inflammation, making it useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies suggest that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to inhibit certain enzymes and reduce oxidative stress in neuronal cells highlights its potential in neuroprotection .

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes, making it a candidate for developing treatments against diseases like influenza and hepatitis .

Antibacterial Applications

Research has shown that this compound can act as an antibacterial agent by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This makes it a potential candidate for treating bacterial infections, including those caused by antibiotic-resistant strains .

Cardiovascular Disease

The compound has potential applications in treating cardiovascular diseases. It can modulate key enzymes and receptors involved in cardiovascular health, potentially reducing the risk of conditions like hypertension and atherosclerosis .

Diabetes Management

Studies have indicated that this compound might help in managing diabetes by enhancing insulin sensitivity and modulating glucose metabolism. Its ability to influence key metabolic pathways could make it a valuable addition to diabetes treatment regimens .

Antioxidant Properties

The compound exhibits antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. This makes it useful in a variety of therapeutic applications, including anti-aging treatments and protection against chronic diseases .

Mécanisme D'action

Safety and Hazards

In animal models, this compound has been found to induce weak sedation and lipid metabolism disturbances without affecting serum glucose level . It also showed a stronger α1-adrenolytic effect, which is responsible for decreased systolic blood pressure . In contrast to a similar compound, AZ-861, it induced weight gain in mice .

Orientations Futures

The study of this compound and similar derivatives is a promising area of research in the search for new antidepressant drugs . Future studies could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and conducting more extensive safety and efficacy testing .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEITEGWXIIBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

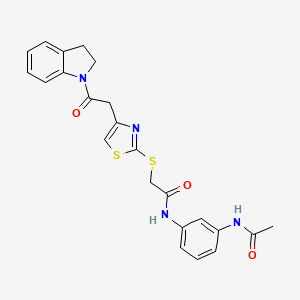

![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)

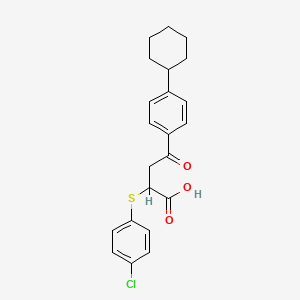

![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)

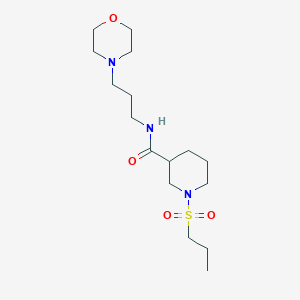

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)

![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)